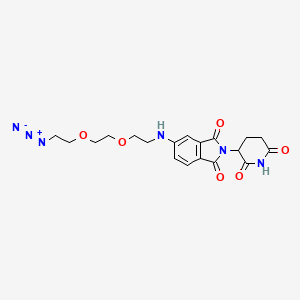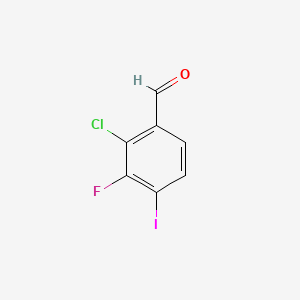
2-Chloro-3-fluoro-4-iodobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-fluoro-4-iodobenzaldehyde is a halogen-substituted benzaldehyde with the molecular formula C7H3ClFIO and a molecular weight of 284.45 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzaldehyde ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 2-Chloro-3-fluoro-4-iodobenzaldehyde typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 2-Chloro-3-fluorobenzaldehyde is treated with iodine under specific conditions to introduce the iodine atom at the desired position . Industrial production methods may involve similar halogenation techniques, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
2-Chloro-3-fluoro-4-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The compound can participate in condensation reactions, such as the Knoevenagel condensation, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-fluoro-4-iodobenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is utilized in the synthesis of potential drug candidates for various therapeutic areas.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-fluoro-4-iodobenzaldehyde depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The halogen atoms can also participate in halogen bonding interactions, influencing the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3-fluoro-4-iodobenzaldehyde can be compared with other halogen-substituted benzaldehydes, such as:
- 2-Chloro-4-fluorobenzaldehyde
- 2-Fluoro-4-iodobenzaldehyde
- 2-Chloro-6-fluoro-3-iodobenzaldehyde
These compounds share similar structural features but differ in the position and type of halogen substituents. The unique combination of chlorine, fluorine, and iodine in this compound imparts distinct reactivity and properties, making it valuable for specific synthetic applications .
Eigenschaften
Molekularformel |
C7H3ClFIO |
|---|---|
Molekulargewicht |
284.45 g/mol |
IUPAC-Name |
2-chloro-3-fluoro-4-iodobenzaldehyde |
InChI |
InChI=1S/C7H3ClFIO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H |
InChI-Schlüssel |
QGYZYCNWAXTOPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C=O)Cl)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


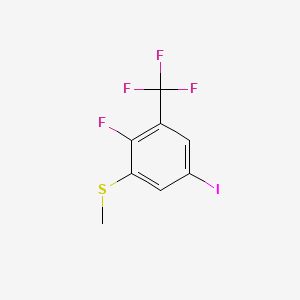
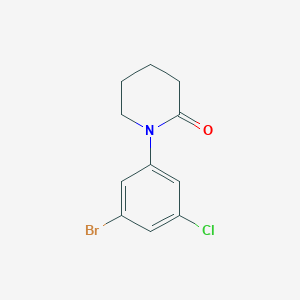
![2-(3-(4-Fluorobenzyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774369.png)
![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-propan-2-ylamino]piperidine-1-carboxylate](/img/structure/B14774377.png)
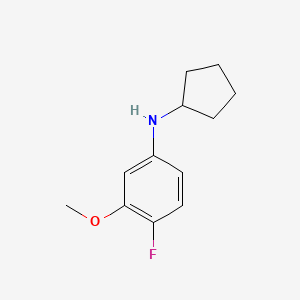
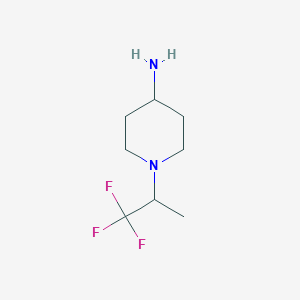
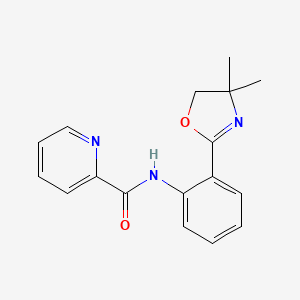
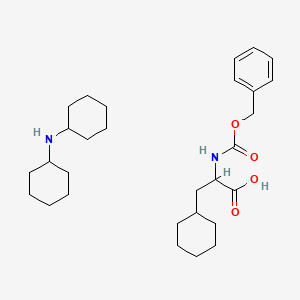
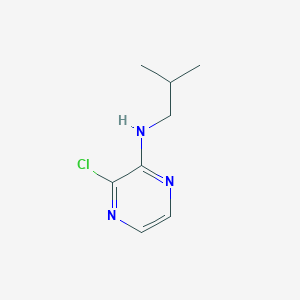
![Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B14774428.png)

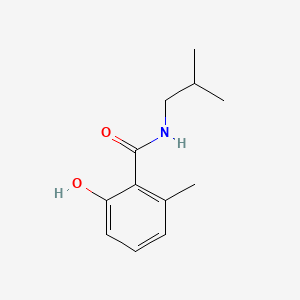
![N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;2-hydroxypropanoic acid](/img/structure/B14774432.png)
